Methyl 2-bromo-3-(2-fluorophenyl)propanoate
Overview
Description
Methyl 2-bromo-3-(2-fluorophenyl)propanoate is an organic compound with the molecular formula C10H10BrFO2 It is a brominated ester derivative of propanoic acid, featuring a fluorophenyl group
Mechanism of Action
Target of Action
Compounds similar to Methyl 2-bromo-3-(2-fluorophenyl)propanoate often target specific enzymes or receptors in the body. The specific target would depend on the structure of the compound and its chemical properties .
Mode of Action
The mode of action of such compounds could involve interactions with these targets, leading to changes in cellular processes. For example, the compound might inhibit an enzyme, blocking a specific biochemical pathway .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For instance, if the compound targets an enzyme involved in a metabolic pathway, it could disrupt that pathway and have downstream effects on the cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as the compound’s solubility, stability, and molecular size could affect how well it is absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits a key enzyme, it could lead to a buildup of certain metabolites or a deficiency in others .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain compounds might be more effective at lower pH levels, or they might be unstable at high temperatures .
Biochemical Analysis
Cellular Effects
Methyl 2-bromo-3-(2-fluorophenyl)propanoate influences various types of cells and cellular processes. It can affect cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways may involve modulation of receptor activity or intracellular signaling cascades . Additionally, changes in gene expression and metabolic flux could result from its interaction with cellular components.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s bromine and fluorine atoms may facilitate binding to specific sites on enzymes or receptors, leading to inhibition or activation of their activity . These interactions can result in downstream effects on cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability and degradation. The compound’s stability in various conditions, such as different pH levels and temperatures, can influence its long-term effects on cellular function . Degradation products may also have distinct biological activities, contributing to the observed temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Threshold effects and dose-response relationships are important considerations in evaluating the compound’s safety and efficacy in animal studies.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, potentially altering the overall metabolic state of the cell . The compound’s metabolism may produce active or inactive metabolites that contribute to its biological effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The distribution pattern may affect the compound’s activity and function in different tissues.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules in various subcellular environments . Understanding its localization is crucial for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-3-(2-fluorophenyl)propanoate can be synthesized through a multi-step process. One common method involves the bromination of 3-(2-fluorophenyl)propanoic acid, followed by esterification with methanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-(2-fluorophenyl)propanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted esters or amides.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Methyl 2-bromo-3-(2-fluorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its potential use in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-2-(bromomethyl)propionate
- Methyl 3-(5-bromo-2-furyl)-2-propenoate
- Methyl (2Z)-3-[(4-fluorophenyl)sulfonyl]-2-propenoate
Uniqueness
Methyl 2-bromo-3-(2-fluorophenyl)propanoate is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The fluorophenyl group enhances its potential for use in the synthesis of fluorinated organic compounds, which are valuable in medicinal chemistry and materials science .
Properties
IUPAC Name |
methyl 2-bromo-3-(2-fluorophenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-14-10(13)8(11)6-7-4-2-3-5-9(7)12/h2-5,8H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXHTOBTEJLBJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.